molecular formula C9H15N3 B11812775 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B11812775
M. Wt: 165.24 g/mol
InChI Key: YOCUBPOCMQJJRP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound featuring a 1H-imidazole core substituted with methyl groups at positions 4 and 5 and a pyrrolidin-2-yl group at position 2 (Figure 1). Imidazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, antiviral, and anticancer activities .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4,5-dimethyl-2-pyrrolidin-2-yl-1H-imidazole

InChI

InChI=1S/C9H15N3/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

YOCUBPOCMQJJRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2CCCN2)C

Origin of Product

United States

Preparation Methods

Alkylation of 4,5-Dimethyl-1H-Imidazole with Pyrrolidine Derivatives

The most widely reported method involves the alkylation of 4,5-dimethyl-1H-imidazole with pyrrolidine-based electrophiles. For example, 4-(2-chloroethyl)pyrrolidine hydrochloride reacts with 4,5-dimethyl-1H-imidazole in acetonitrile under basic conditions (e.g., K₂CO₃) to yield the target compound after 48 hours at room temperature . The reaction proceeds via nucleophilic substitution, where the imidazole’s N-1 nitrogen attacks the chloroethyl group of the pyrrolidine derivative.

Key Data:

ReagentSolventBaseTime (h)Yield (%)
4-(2-chloroethyl)pyrrolidineAcetonitrileK₂CO₃4852.23
3-dimethylaminopropyl chlorideAcetonitrileK₂CO₃4858.17

This method’s scalability is limited by moderate yields (52–58%), attributed to competing side reactions such as over-alkylation . Purification often requires column chromatography (CH₂Cl₂/CH₃OH = 20:1) .

Cyclization of Imidazole Diamide Intermediates

An alternative route involves cyclizing imidazole diamide precursors. For instance, 1H-imidazole-4,5-diamide derivatives react with guanidine hydrochloride in methanol under sodium methoxide catalysis to form imidazo[4,5-e] diazepine-4,8-dione intermediates, which are subsequently functionalized with pyrrolidine groups . While this method enables precise stereochemical control, the multi-step process reduces overall efficiency (yields: 66–79%) .

Reaction Scheme:

  • Ammonolysis : 4,5-dimethyl imidazole diesters → diamides (CH₃OH, NH₃, 0°C to RT).

  • Cyclization : Diamides + guanidine hydrochloride → diazepine-diones (NaOMe, RT).

  • Functionalization : Diazepine-diones + 2-fluorophenyl isocyanate → ureido derivatives (DMF, RT) .

Condensation with α-Hydroxyiminoketones

A patent-pending approach employs α-hydroxyiminoketones to construct the imidazole ring. For example, 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione reacts with 2-chloro-N-(benzothiazol-2-yl)acetamide in glacial acetic acid, forming the target compound via a thioether linkage . This method is notable for introducing diverse substituents at the C-2 position but requires stringent temperature control (reflux conditions) .

Optimized Conditions:

  • Temperature : 80°C (reflux)

  • Catalyst : None (self-condensation)

  • Yield : 68–74%

Reductive Amination of Imidazole Carbaldehydes

A less common but versatile method involves reductive amination. 4,5-Dimethyl-1H-imidazole-2-carbaldehyde is treated with pyrrolidine and a reducing agent (e.g., NaBH₃CN) in methanol, yielding the secondary amine product . This method is advantageous for introducing chiral pyrrolidine moieties but suffers from low stereoselectivity without chiral auxiliaries .

Critical Parameters:

  • Molar Ratio : Aldehyde:pyrrolidine = 1:1.2

  • Reducing Agent : NaBH₃CN (2 equiv)

  • Yield : 45–55%

Solid-Phase Synthesis Using Resin-Bound Intermediates

Recent advances utilize solid-phase techniques to improve purity. Wang resin-bound 4,5-dimethylimidazole is reacted with Fmoc-pyrrolidine-2-carboxylic acid, followed by cleavage with trifluoroacetic acid (TFA) . This method achieves >90% purity but requires specialized equipment and is cost-prohibitive for large-scale production .

Steps:

  • Coupling : Resin + Fmoc-pyrrolidine-2-carboxylic acid (DIC/HOBt).

  • Deprotection : Piperidine/DMF.

  • Cleavage : TFA/H₂O (95:5).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation of 4,5-dimethyl-1H-imidazole with pyrrolidine derivatives. For example, reacting 4-(2-bromoethyl)pyrrolidine with the imidazole in DMF at 120°C for 20 minutes under microwaves achieves 78% yield . This method reduces reaction times from hours to minutes but risks thermal degradation of sensitive intermediates .

Comparison with Conventional Heating:

MethodTemperature (°C)TimeYield (%)
Conventional2548 h52.23
Microwave12020 min78

Mechanistic Insights and Challenges

  • Regioselectivity : Alkylation predominantly occurs at the N-1 position of the imidazole due to lower steric hindrance .

  • Side Reactions : Over-alkylation and pyrrolidine ring-opening are common issues in methods 1 and 4 .

  • Purification : Column chromatography (CH₂Cl₂/CH₃OH) or recrystallization (MeOH) are essential for isolating the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated imidazole compounds.

Scientific Research Applications

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole with structurally related imidazole derivatives, focusing on substituent effects, synthetic routes, and inferred physicochemical or biological properties.

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Imidazole Derivatives
Compound Name Substituents (Position 2) Core Structure Key Features Potential Applications
4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole Pyrrolidin-2-yl 1H-imidazole Aliphatic secondary amine; moderate lipophilicity Pharmacology
1-Benzyl-4,5-dimethyl-2-[(CF₃)S]-1H-imidazole Trifluoromethylsulfanyl (CF₃S) 1H-imidazole Electron-withdrawing group; high stability Material chemistry
2-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole Naphthyl 4,5-dihydroimidazole Bulky aromatic substituent; saturated ring Unknown
4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole 3,4,5-Trimethoxyphenyl 1H-imidazole Polar methoxy groups; high aromaticity Anticancer research
Key Observations :

Substituent Electronic Effects: The CF₃S group in 1-Benzyl-4,5-dimethyl-2-[(CF₃)S]-1H-imidazole is electron-withdrawing, likely enhancing oxidative stability and altering reactivity in electrophilic substitutions .

Steric and Lipophilic Considerations :

  • Naphthyl and trimethoxyphenyl substituents (e.g., in 2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole and 4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole) increase lipophilicity and steric bulk, which may hinder membrane permeability but enhance interactions with hydrophobic binding pockets .
  • The 4,5-dimethyl groups on the imidazole core reduce ring flexibility and may stabilize π-π stacking interactions.

Key Observations :
  • The one-pot synthesis of 1-Benzyl-4,5-dimethyl-2-[(CF₃)S]-1H-imidazole highlights modern trends in efficient, high-yield methodologies using electrochemical trifluoromethylation .
  • Traditional methods for imidazole synthesis (e.g., Debus-Radziszewski reaction) are inferred for the target compound, though specific details are absent in the evidence .
Solubility and Stability :
  • The pyrrolidine substituent in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., naphthyl or trimethoxyphenyl derivatives) due to its amine functionality.
  • CF₃S-containing imidazoles exhibit enhanced thermal and chemical stability, making them suitable for materials science applications .

Q & A

Basic: What are the optimal synthetic routes for 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A common approach is the Debus-Radziszewski method, where α-diketones or aldehydes react with amines and ammonia equivalents. For example:

  • Key reagents : Pyrrolidin-2-amine, acetylacetone (for dimethyl groups), and ammonium acetate as a catalyst .
  • Solvent systems : Ethanol/water mixtures under reflux (80–100°C) improve yield .
  • Yield optimization : Anhydrous conditions and controlled stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) reduce side products .

Table 1: Example Synthesis Parameters

ComponentConditionsReference
CatalystAmmonium acetate (10 mol%)
SolventEthanol/H2O (3:1 v/v)
Reaction Time12–24 hours

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., pyrrolidine NH at δ 8.2–8.5 ppm) and confirms methyl groups (δ 2.1–2.3 ppm) .
  • X-ray crystallography : Resolves stereochemistry; for example, the pyrrolidine ring adopts an envelope conformation in related structures .
  • IR spectroscopy : Identifies N-H stretching (3200–3400 cm<sup>-1</sup>) and imidazole ring vibrations (1600 cm<sup>-1</sup>) .

Basic: How do substituents on the imidazole ring influence reactivity?

Methodological Answer:

  • Electron-donating groups (e.g., methyl) : Enhance nucleophilicity at the N3 position, facilitating alkylation or acylation .
  • Electron-withdrawing groups (e.g., nitro) : Increase acidity of the N-H proton, promoting metal coordination or salt formation .
  • Steric effects : Bulky substituents (e.g., diphenyl) reduce reaction rates in SN2 pathways .

Advanced: How can computational methods predict the compound’s pharmacophore interactions?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding with target proteins (e.g., cytochrome P450). The pyrrolidine nitrogen often acts as a hydrogen-bond donor .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell line passage number .
  • Dose-response curves : Use nonlinear regression to calculate EC50 values, minimizing batch-to-batch variability .
  • Meta-analysis : Compare structural analogs (e.g., 4,5-diphenyl derivatives) to isolate substituent effects .

Advanced: What strategies enhance structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric replacement : Substitute pyrrolidine with piperidine to assess ring size impact on bioavailability .
  • Fragment-based design : Synthesize analogs with modified methyl groups (e.g., trifluoromethyl) to study hydrophobic interactions .
  • 3D-QSAR : Align CoMFA models with X-ray data to map steric/electronic requirements .

Advanced: How does crystallographic analysis resolve stereochemical ambiguities?

Methodological Answer:

  • Single-crystal X-ray diffraction : Assigns absolute configuration; for example, the title compound’s imidazole ring shows a dihedral angle of 12.5° with the pyrrolidine plane .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯N hydrogen bonds) influencing crystal packing .

Advanced: What mechanistic insights explain regioselectivity in imidazole functionalization?

Methodological Answer:

  • Nucleophilic aromatic substitution : The C2 position is activated by adjacent nitrogen atoms, favoring reactions with electrophiles (e.g., iodomethane) .
  • Radical pathways : Under UV light, methyl groups undergo hydrogen abstraction, leading to C4/C5 halogenation .

Advanced: How to assess thermal stability for storage or high-temperature applications?

Methodological Answer:

  • TGA/DSC analysis : Degradation onset temperatures (Td) ≥200°C indicate stability. Decomposition peaks correlate with imidazole ring cleavage .
  • Accelerated aging studies : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., oxidized pyrrolidine) .

Advanced: What toxicological profiling methods are relevant for preclinical studies?

Methodological Answer:

  • In silico prediction : Use DSSTox to estimate LD50 and prioritize in vivo testing .
  • Ames test : Assess mutagenicity with TA98 strain (±S9 metabolic activation) .
  • hERG binding assays : Patch-clamp studies evaluate cardiac toxicity risks .

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